![molecular formula C14H21N3O2S B6444478 N-{1-[(pyridin-3-yl)methyl]piperidin-3-yl}cyclopropanesulfonamide CAS No. 2640959-73-3](/img/structure/B6444478.png)
N-{1-[(pyridin-3-yl)methyl]piperidin-3-yl}cyclopropanesulfonamide
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Overview
Description
“N-{1-[(pyridin-3-yl)methyl]piperidin-3-yl}cyclopropanesulfonamide” is a complex organic compound. It belongs to the class of organic compounds known as phenylalkylamines . These are organic amines where the amine group is secondary and linked on one end to a phenyl group and on the other end, to an alkyl group .
Synthesis Analysis
The synthesis of such compounds can be challenging. The synthesis of similar compounds has been reported in the literature . The synthesis often involves the use of catalysts such as magnesium oxide nanoparticles .Molecular Structure Analysis
The molecular structure of this compound is complex. The negative charges are gathered around certain atoms in the sulfonamide group, indicating that this structure is a possible nucleophilic attack site .Chemical Reactions Analysis
The chemical reactions involving this compound can be complex. The presence of electron donating and withdrawing groups at positions 2, 3 and 4 of the phenyl ring of the side chain may determine their potency and as anticancer agents by exerting both anti-angiogenic and cytotoxic effects .Scientific Research Applications
Synthesis of Tyrosine Kinase Inhibitors
The compound could be used as an intermediate in the synthesis of tyrosine kinase inhibitors . Tyrosine kinase inhibitors are a type of medication that blocks certain proteins, such as tyrosine kinases, that can lead to the development and growth of cancer cells.
Pharmacokinetics Study
The compound could be used in pharmacokinetics studies . Pharmacokinetics is the study of how a drug is absorbed, distributed, metabolized, and excreted by the body. This information is crucial for determining the correct dosage of a drug and for understanding how a drug works in the body.
Anti-inflammatory and Antioxidant Activities
The compound could have potential anti-inflammatory and antioxidant activities . Anti-inflammatory drugs reduce inflammation and pain, while antioxidants help protect the body’s cells from damage.
Inhibition of Collagen Synthesis
The compound could be used to inhibit collagen synthesis . This could be particularly useful in the treatment of conditions such as liver fibrosis, where excessive collagen deposition leads to scarring of the liver tissue.
Treatment of Lung Cancer
The compound could be used in the treatment of lung cancer . It could potentially inhibit the growth of cancer cells and prevent the spread of the disease.
Inhibition of Chemokine Receptor
The compound could be used as a chemokine (C-X-C motif) receptor 3 (CXCR3) antagonist . CXCR3 is a G protein-coupled receptor found on the surface of certain cells, and blocking this receptor could have therapeutic benefits in diseases such as autoimmune disorders and cancer.
Future Directions
properties
IUPAC Name |
N-[1-(pyridin-3-ylmethyl)piperidin-3-yl]cyclopropanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2S/c18-20(19,14-5-6-14)16-13-4-2-8-17(11-13)10-12-3-1-7-15-9-12/h1,3,7,9,13-14,16H,2,4-6,8,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDIUAHLKIDWFAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CN=CC=C2)NS(=O)(=O)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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